Cas no 1262013-65-9 ((2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid)

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-chlorocinnamic acid
- (E)-3-(3-BROMO-2-CHLOROPHENYL)ACRYLIC ACID
- (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
-
- インチ: 1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
- InChIKey: LPRBZGRUHRVOPD-SNAWJCMRSA-N
- SMILES: BrC1=CC=CC(/C=C/C(=O)O)=C1Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- XLogP3: 3.2
- トポロジー分子極性表面積: 37.3
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016081-1g |
3-Bromo-2-chlorocinnamic acid |
1262013-65-9 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Enamine | EN300-1456996-0.05g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 0.05g |
$1620.0 | 2023-06-06 | ||
Enamine | EN300-1456996-0.25g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 0.25g |
$1774.0 | 2023-06-06 | ||
Enamine | EN300-1456996-5.0g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 5g |
$5594.0 | 2023-06-06 | ||
Enamine | EN300-1456996-2.5g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 2.5g |
$3782.0 | 2023-06-06 | ||
Enamine | EN300-1456996-250mg |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1456996-1.0g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 1g |
$1929.0 | 2023-06-06 | ||
Alichem | A015016081-500mg |
3-Bromo-2-chlorocinnamic acid |
1262013-65-9 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Enamine | EN300-1456996-0.1g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 0.1g |
$1697.0 | 2023-06-06 | ||
Enamine | EN300-1456996-10.0g |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
1262013-65-9 | 10g |
$8295.0 | 2023-06-06 |
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acidに関する追加情報
(2E)-3-(3-Bromo-2-Chlorophenyl)Prop-2-Enoic Acid: A Comprehensive Overview
Introduction
The compound (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid with CAS No. 1262013-65-9 is a significant molecule in the field of organic chemistry, particularly in the study of enoic acids and their derivatives. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. Recent advancements in synthetic methodologies and its utilization in pharmacological studies have further highlighted its importance.
Chemical Structure and Properties
(2E)-3-(3-Bromo-2-chlorophenyl)prop-2-enoic acid exhibits a distinctive chemical structure characterized by a conjugated enoic acid group and a substituted phenyl ring. The presence of bromine and chlorine substituents on the aromatic ring introduces electronic effects that influence the molecule's reactivity and stability. This structure is particularly interesting for researchers exploring the relationship between molecular architecture and biological activity.
Synthesis and Characterization
The synthesis of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid involves a multi-step process, often employing coupling reactions or oxidation techniques. Recent studies have optimized these methods, enhancing yield and purity. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in confirming the compound's structure and purity.
Applications in Pharmacology
One of the most promising applications of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid lies in pharmacology. Its enoic acid moiety is known to interact with various biological targets, making it a valuable lead compound for drug discovery. Recent research has focused on its potential as an anti-inflammatory agent, where it has shown significant activity in vitro models.
Environmental Impact and Safety Considerations
While exploring the applications of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enioic acid, it is crucial to consider its environmental impact and safety profile. Studies have indicated that the compound exhibits moderate biodegradability under specific conditions, which aligns with current environmental regulations. Safety assessments are ongoing to ensure its safe handling and application in industrial settings.
Future Directions and Research Opportunities
The future of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enioic acid is promising, with several research avenues yet to be explored. Potential areas include its role in green chemistry, catalytic transformations, and bioavailability studies. Collaborative efforts between academic institutions and industry are expected to drive further innovation in this field.
Conclusion
In conclusion, (E)-3-(bromo-chlorophenyl)propenoic acid (CAS No. 1) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application studies, position it as a key player in contemporary organic chemistry research.
1262013-65-9 ((2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid) Related Products
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 927186-78-5(3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 2172605-07-9(4,4-difluoro-1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)
- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
- 1806902-56-6(3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)




